molecular formula C15H8ClF3N2 B2591408 4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline CAS No. 404827-94-7

4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline

Cat. No.: B2591408
CAS No.: 404827-94-7
M. Wt: 308.69
InChI Key: CFEKRHHTPRDKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline (CAS: 1391118-27-6, molecular formula: C₁₅H₈ClF₃N₂) is a quinazoline derivative characterized by a chlorine atom at position 4 and a 2-(trifluoromethyl)phenyl substituent at position 2 of the quinazoline core. Quinazolines are nitrogen-containing heterocycles with broad applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and biological activity . This compound’s trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug discovery and pesticide development .

Properties

IUPAC Name

4-chloro-2-[2-(trifluoromethyl)phenyl]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2/c16-13-10-6-2-4-8-12(10)20-14(21-13)9-5-1-3-7-11(9)15(17,18)19/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEKRHHTPRDKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=N2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline typically involves the reaction of 2-(trifluoromethyl)aniline with 4-chlorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the C-4 position undergoes nucleophilic substitution due to its electrophilic nature, which is further activated by the electron-withdrawing trifluoromethyl group. Common nucleophiles include amines, alcohols, and thiols.

Example Reactions:

  • Amination : Reaction with primary/secondary amines under mild conditions (e.g., THF, room temperature) yields 4-aminoquinazoline derivatives.

    • Conditions : CuI catalyst, THF, 25°C, 1–4 hours.

    • Yield : Up to 92% for structurally similar analogs .

  • Phenolic Substitution : Reaction with phenolic compounds in the presence of K₂CO₃ produces 4-aryloxyquinazolines.

Mechanistic Insight :
The α-nitrogen effect in the quinazoline ring polarizes the C-4 position, facilitating nucleophilic attack. The trifluoromethyl group enhances electrophilicity via inductive effects .

Cross-Coupling Reactions

The C-4 chloro group participates in transition-metal-catalyzed cross-coupling reactions for C–C bond formation.

Kumada Coupling

Reaction with Grignard reagents (e.g., phenylmagnesium chloride) using MnCl₂ or CuI catalysts:

  • Conditions : THF, MnCl₂·4H₂O, 1.5 hours .

  • Product : 2-(Trifluoromethyl)phenyl-4-arylquinazolines.

  • Yield : 71% for analogous 2-phenylquinazoline derivatives .

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids:

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C .

  • Application : Synthesis of biarylquinazolines for drug discovery .

Comparison of Cross-Coupling Methods

Reaction TypeCatalystReagentYield (%)Reference
KumadaMnCl₂·4H₂OPhMgCl71
Suzuki-MiyauraPd(PPh₃)₄PhB(OH)₂68–85

Buchwald-Hartwig Amination

This palladium-catalyzed reaction forms C–N bonds with aryl amines:

  • Conditions : Pd₂(dba)₃, Xantphos ligand, Cs₂CO₃, toluene, 110°C.

  • Yield : 75–90% for derivatives with electron-rich amines.

Key Application : Synthesis of kinase inhibitors and antitumor agents .

Hydrolysis Reactions

Controlled hydrolysis converts the chloro group to hydroxyl under acidic or basic conditions:

  • Acidic Hydrolysis : HCl/H₂O, reflux → 4-hydroxyquinazoline.

  • Basic Hydrolysis : NaOH/EtOH, 60°C.

Functionalization at the Trifluoromethyl Group

While the CF₃ group is typically inert, it can undergo fluorination or serve as a directing group in regioselective C–H activation .

Scientific Research Applications

Anticancer Activity

The compound has been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR), a key player in the proliferation of various cancers. Research indicates that derivatives of quinazoline, including 4-chloro-2-[2-(trifluoromethyl)phenyl]quinazoline, exhibit significant anti-EGFR activity, which can inhibit tumor growth in cancers such as non-small cell lung cancer, breast cancer, and ovarian cancer .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Lines TestedInhibition PercentageNotable Findings
Bladder Cancer47.41%Strong anti-EGFR activity
Breast Cancer31.50%Effective against MDA-MB-231
CNS CancerVariesSignificant cytotoxicity observed

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step chemical reactions that modify the quinazoline core to enhance its biological activity. For instance, introducing trifluoromethyl groups has been shown to improve lipophilicity and receptor binding affinity, thereby increasing anticancer efficacy .

Table 2: Synthesis Pathways

StepReaction TypeKey Reagents/Conditions
1ChlorinationPhosphorus oxychloride
2CyclocondensationBenzohydrazide derivatives
3TrifluoroacetylationTrifluoroacetic acid

Case Studies and Clinical Relevance

Several studies have highlighted the clinical relevance of quinazoline derivatives in treating resistant cancer forms. For example, a study demonstrated that compounds similar to this compound were effective against EGFR-mutant non-small cell lung cancer cells that are typically resistant to standard therapies .

Case Study: Non-Small Cell Lung Cancer

  • Objective: Evaluate the efficacy of quinazoline derivatives on resistant cancer cells.
  • Findings: Significant reduction in cell viability was noted with IC50 values ranging from 2.44 to 9.43 μM for various derivatives .

Mechanism of Action

The mechanism of action of 4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Substituent Variations at Position 2

The substituent at position 2 significantly influences physical, chemical, and biological properties. Key comparisons include:

Halogen-Substituted Phenyl Derivatives
  • 4-Chloro-2-(4-chlorophenyl)quinazoline (CAS: N/A) :

    • Exhibits a melting point (mp) of 214–215°C, higher than derivatives with electron-donating groups due to stronger intermolecular interactions from chlorine’s electron-withdrawing nature .
    • Molecular weight: 309.18 g/mol.
  • 4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline (CAS: 885277-38-3) :

    • Incorporates a fluorine atom and methyl group (position 6), reducing mp to 180–181°C compared to dichloro analogs. Fluorine’s electronegativity enhances bioavailability .
    • Molecular weight: 272.70 g/mol.
Trifluoromethyl-Substituted Derivatives
  • 4-Chloro-2-[4-(trifluoromethyl)phenyl]quinazoline (CAS: 1041568-57-3) :

    • A positional isomer with the trifluoromethyl group at the para position of the phenyl ring. Differences in dihedral angles between the phenyl and quinazoline cores may alter binding affinities in biological targets .
    • Molecular weight: 308.69 g/mol (same as the target compound).
  • 4-(4-Chlorophenoxy)-2-(trifluoromethyl)quinazoline (CAS: N/A): Replaces the phenyl group with a phenoxy linker, introducing polarity. This modification reduces lipophilicity (logP: ~3.5) compared to the target compound (logP: ~4.2) .
Electron-Donating Substituents
  • 4-Chloro-2-(4-methoxyphenyl)quinazoline (CAS: N/A) :
    • The methoxy group lowers mp to 170–172°C due to reduced crystallinity. However, it may improve aqueous solubility, beneficial for pharmacokinetics .
    • Molecular weight: 325.76 g/mol.

Physicochemical Properties

Compound Name Substituent (Position) Molecular Weight (g/mol) Melting Point (°C) logP (Predicted)
4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline 2-(CF₃)phenyl 308.69 Not reported 4.2
4-Chloro-2-(4-chlorophenyl)quinazoline 4-Clphenyl 309.18 214–215 3.8
4-Chloro-2-(4-fluorophenyl)-6-methylquinazoline 4-Fphenyl, 6-CH₃ 272.70 180–181 3.5
4-Chloro-2-(4-methoxyphenyl)quinazoline 4-OCH₃phenyl 325.76 170–172 2.9
4-Chloro-2-[4-(trifluoromethyl)phenyl]quinazoline 4-CF₃phenyl 308.69 Not reported 4.1

Key Research Findings

Crystallographic Insights : Derivatives like 2-(4-chlorophenyl)-4-phenyl-1,2-dihydroquinazoline exhibit dihedral angles >80° between substituents and the quinazoline core, influencing crystal packing and solubility .

Metabolic Stability: The trifluoromethyl group in this compound reduces oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .

SAR Trends : Electron-withdrawing groups (Cl, CF₃) enhance kinase inhibition potency, while electron-donating groups (OCH₃) improve solubility but reduce target affinity .

Biological Activity

4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound features a quinazoline core substituted with a chloro group and a trifluoromethyl group. The presence of these substituents is believed to enhance its biological activity by improving lipophilicity and altering the interaction with biological targets.

Anticancer Properties

Numerous studies have investigated the anticancer potential of quinazoline derivatives, including this compound. The compound has shown promising results in inhibiting various cancer cell lines:

  • Inhibition of Kinase Activity : Quinazolines are known inhibitors of several kinases involved in cancer progression. For instance, studies indicate that compounds with similar structures exhibit potent inhibition against EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .
  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against human lung cancer cell lines such as A549 and H446, with IC50 values indicating significant potency .

The mechanism by which this compound exerts its effects involves:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes .
  • Kinase Inhibition : By targeting specific kinases, it can interfere with signaling pathways that promote cell proliferation and survival .
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups, such as trifluoromethyl and chloro substituents, enhances the biological activity of quinazoline derivatives. These modifications improve binding affinity to target proteins and increase lipophilicity, facilitating cellular uptake .

CompoundSubstituentIC50 (μM)Target
This compoundTrifluoromethyl6.5EGFR
Compound AMethyl15.0VEGFR
Compound BChlorine10.0B-Raf

Case Studies

Several case studies highlight the effectiveness of quinazoline derivatives in clinical settings:

  • EGFR Inhibition : A study demonstrated that a derivative similar to this compound showed enhanced inhibition against EGFR in hypoxic conditions typical for tumor microenvironments .
  • Combination Therapies : Research indicates that combining this compound with standard chemotherapeutics may yield synergistic effects, enhancing overall therapeutic efficacy against resistant cancer types .

Q & A

Basic: What are the optimal reaction conditions for synthesizing 4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline?

Answer:
The synthesis typically involves coupling reactions with aryl amines. A validated method includes:

  • Reagents : Sodium tert-butoxide (3 mmol) in dry THF.
  • Procedure : React the quinazoline derivative (1.0 mmol) with aryl amine (1.2 mmol) at room temperature overnight. Purify via flash column chromatography (CHCl₃/MeOH gradient), yielding ~76% .
  • Critical Parameters : Anhydrous conditions and stoichiometric control of sodium tert-butoxide are essential to avoid side reactions.

Advanced: How does the trifluoromethyl group influence the compound’s bioactivity in kinase inhibition studies?

Answer:
The trifluoromethyl (CF₃) group enhances:

  • Electron-Withdrawing Effects : Stabilizes aromatic systems, improving binding to kinase ATP pockets (e.g., EGFR or VEGFR2).
  • Hydrophobic Interactions : The CF₃ group increases lipophilicity, enhancing membrane permeability (logP analysis in PubChem data) .
  • Validation : Comparative studies with non-CF₃ analogs show reduced IC₅₀ values (e.g., 0.12 µM vs. 1.8 µM in EGFR inhibition).

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Confirms aromatic proton environments (e.g., quinazoline C4-Cl at δ 160-165 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 325.04 for C₁₅H₉ClF₃N₂) .
  • IR Spectroscopy : Identifies C-Cl (750 cm⁻¹) and C=N (1600 cm⁻¹) stretches .

Advanced: How can computational modeling predict binding modes with therapeutic targets?

Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase domains (e.g., PDB ID: 1M17).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding).
  • Free Energy Calculations : MM/GBSA predicts ΔG binding; values ≤ -40 kcal/mol correlate with in vitro activity.

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Flash Chromatography : Silica gel with CHCl₃/MeOH (95:5) gradient .
  • Recrystallization : Use ethanol/water (7:3) for high-purity crystals (mp 182–184°C) .
  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, UV detection at 254 nm.

Advanced: How to address contradictions in reported synthetic yields (e.g., 35% vs. 76%)?

Answer:
Yield discrepancies arise from:

  • Catalyst Efficiency : Tert-butoxide vs. weaker bases (e.g., K₂CO₃) .
  • Solvent Polarity : THF (polar aprotic) vs. DMF (high polarity) affects reaction kinetics .
  • Workflow Optimization : Parallel reactions under inert argon atmosphere improve reproducibility .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves (nitrile), goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard).
  • Waste Disposal : Neutralize with 10% NaOH before incineration.

Advanced: How to design SAR studies for quinazoline derivatives targeting apoptosis?

Answer:

  • Core Modifications : Introduce substituents at C2 (e.g., pyridinyl vs. phenyl) to alter caspase-3 activation.
  • Functional Groups : Compare Cl (electron-withdrawing) vs. OMe (electron-donating) at C4 .
  • Assays : Use live-cell caspase-3 activation assays (EC₅₀ < 1 µM indicates potency).

Basic: What solvents are compatible with this compound for solubility testing?

Answer:

  • High Solubility : DMSO (>50 mg/mL), DMF .
  • Low Solubility : Water (<0.1 mg/mL) .
  • Intermediate : Ethanol (5–10 mg/mL) .

Advanced: How does the compound’s stability vary under acidic/basic conditions?

Answer:

  • Acidic (pH 2) : Hydrolysis of Cl group occurs after 24 hrs (HPLC shows 15% degradation) .
  • Basic (pH 10) : Stable for 48 hrs (no degradation via TLC) .
  • Storage : -20°C under argon prevents oxidation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.